(2-Cyano-4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
(2-cyano-4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2S/c9-8-2-1-6(5-14(11,12)13)7(3-8)4-10/h1-3H,5H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDZDMBUQKYZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201258074 | |
| Record name | Benzenemethanesulfonamide, 2-cyano-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258652-33-3 | |
| Record name | Benzenemethanesulfonamide, 2-cyano-4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258652-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonamide, 2-cyano-4-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201258074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation of 2-Cyano-4-fluoroaniline
A widely accepted general procedure for preparing aryl methanesulfonamides, including this compound, involves the reaction of the corresponding aniline with methanesulfonyl chloride in the presence of a base such as pyridine in methylene chloride solvent at low temperature (0 °C), then warming to room temperature under an inert atmosphere (argon). After completion, the reaction mixture is quenched with water, extracted, dried, and purified by column chromatography using toluene/ethyl acetate mixtures as eluents.
Reaction conditions summary:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | 2-Cyano-4-fluoroaniline | 2.5 mmol, 1 equiv |
| Base | Pyridine | 1.5 equiv |
| Sulfonylating agent | Methanesulfonyl chloride | 1.1 equiv |
| Solvent | Methylene chloride | 5 mL |
| Temperature | 0 °C to room temperature | Under argon atmosphere |
| Work-up | Quench with water, extract with methylene chloride | Dry over Na2SO4, filter, concentrate |
| Purification | Column chromatography (toluene/ethyl acetate) | Yields vary depending on substrate |
This method is robust and adaptable to various substituted anilines, including those bearing cyano and fluorine groups at ortho and para positions, respectively.
Synthesis of the Key Intermediate: 4-Cyano-2-fluorobenzyl Alcohol
A crucial intermediate step in the synthesis route to the sulfonamide involves preparing 4-cyano-2-fluorobenzyl alcohol, which can be further functionalized. A patented microreactor-based process has been developed for this intermediate, starting from 3-fluoro-4-methylbenzonitrile. The process involves two main steps:
Step 1: Bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) in a microreactor at 70–80 °C to yield 4-bromomethyl-3-fluorobenzonitrile. The use of a microreactor reduces side reactions and improves selectivity.
Step 2: Substitution of the bromomethyl group by hydroxyl via reaction with dimethyl sulfoxide/water mixture at 90 ± 5 °C in a second microreactor, producing 4-cyano-2-fluorobenzyl alcohol with high purity (~99%) and good yield (88% isolated).
Post-reaction work-up includes aqueous quenching, extraction, washing with sodium bisulfite solution, concentration, and crystallization.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-fluoro-4-methylbenzonitrile + NBS | Microreactor, 70-80 °C | High | Selective bromination, microreactor use |
| 2 | 4-bromomethyl-3-fluorobenzonitrile + DMSO/H2O | Microreactor, 90 ± 5 °C | 88 | Hydroxyl substitution, high purity |
This intermediate is valuable for further transformations toward the target sulfonamide.
Conversion of Sulfonyl Chloride to Sulfonamide
The direct synthesis of this compound from its sulfonyl chloride precursor involves reduction or nucleophilic substitution reactions. One reported approach includes reducing (2-Cyano-4-fluorophenyl)methanesulfonyl chloride using strong reducing agents such as lithium aluminum hydride (LiAlH4), which converts the sulfonyl chloride to the corresponding sulfonamide.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Starting material | (2-Cyano-4-fluorophenyl)methanesulfonyl chloride | Precursor sulfonyl chloride |
| Reducing agent | Lithium aluminum hydride (LiAlH4) | Reduces sulfonyl chloride to sulfonamide |
| Solvent | Typically ether solvents (e.g., THF) | Strict anhydrous conditions required |
| Work-up | Quenching, extraction, purification | Yields vary, sensitive to conditions |
This method is effective but requires careful handling due to the reactivity of LiAlH4 and the potential hazards of sulfonyl chlorides.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct sulfonylation of aniline | 2-Cyano-4-fluoroaniline | Methanesulfonyl chloride, pyridine, DCM, 0 °C to RT | Moderate to high (varies) | Straightforward, scalable | Requires pure aniline precursor |
| Microreactor bromination + substitution | 3-fluoro-4-methylbenzonitrile | NBS (bromination), DMSO/H2O (substitution), microreactors | 74-87% total | High selectivity, industrial scale suitable | Requires specialized microreactor setup |
| Reduction of sulfonyl chloride | (2-Cyano-4-fluorophenyl)methanesulfonyl chloride | LiAlH4 reduction | Variable | Direct conversion to sulfonamide | Hazardous reagents, sensitive handling |
| Multi-step sulfonamido acetophenone synthesis | ortho-methyl acetophenone derivatives | α-Bromination, Delépine reaction, mesylation | Moderate (59% over 3 steps) | Versatile for analog synthesis | Multi-step, lower overall yield |
Research Findings and Notes
The sulfonylation method using methanesulfonyl chloride and pyridine in methylene chloride is well-documented and provides reproducible yields for aryl methanesulfonamides, including cyano and fluoro-substituted derivatives.
The use of microreactor technology for intermediate synthesis enhances reaction control, reduces side products, and is suitable for scale-up, making it industrially attractive.
Reduction of sulfonyl chlorides to sulfonamides with LiAlH4 is effective but requires strict anhydrous conditions and careful quenching due to the reactivity of both reagents.
Alternative synthetic routes involving bromination and amination steps provide flexibility in functional group manipulation but may be more complex and less direct.
Chemical Reactions Analysis
Types of Reactions: (2-Cyano-4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
(2-Cyano-4-fluorophenyl)methanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Cyano-4-fluorophenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the fluorine atom can influence the electronic properties of the molecule. These interactions can modulate biological processes and lead to desired outcomes in various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (2-cyano-4-fluorophenyl)methanesulfonamide with its closest structural analog, (2-cyanophenyl)methanesulfonyl chloride, and a related sulfonamide derivative lacking fluorine:
Key Differences and Implications
- Functional Group Reactivity: The sulfonamide group (-SO₂NH₂) in the target compound enhances stability and hydrogen-bonding capacity compared to the sulfonyl chloride (-SO₂Cl) in (2-cyanophenyl)methanesulfonyl chloride. The latter is primarily used as a reactive intermediate for synthesizing sulfonamides.
- Physicochemical Properties: The cyano group (-C≡N) in both compounds increases electron-withdrawing effects, which may enhance electrophilic reactivity in the sulfonyl chloride derivative. In the target compound, this group could modulate solubility and membrane permeability.
- Synthetic Utility: (2-Cyanophenyl)methanesulfonyl chloride can serve as a precursor to synthesize the target compound via amidation (e.g., reaction with ammonia).
Research Findings and Trends
- Structural Uniqueness: The combination of cyano, fluorine, and sulfonamide groups in this compound distinguishes it from simpler sulfonamides. This trifunctional design is rare in commercial compounds but aligns with trends in kinase inhibitor development, where fluorinated sulfonamides are explored for selective binding.
Biological Activity
(2-Cyano-4-fluorophenyl)methanesulfonamide is an organic compound characterized by its unique structural features, including a cyano group, a fluorine atom, and a methanesulfonamide functional group. This compound has garnered interest in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C₈H₈FNO₂S
- Molecular Weight : 201.22 g/mol
- Functional Groups : Cyano (-C≡N), Fluoro (-F), Methanesulfonamide (-SO₂NH₂)
The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyano and fluorine groups facilitate hydrogen bonding and electrostatic interactions, which can lead to inhibition or activation of specific biological pathways. The methanesulfonamide moiety enhances solubility and stability, making it more bioavailable for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Study on Myocardial Inflammation
A notable investigation explored the effects of this compound in models of myocardial inflammation. The compound was found to reduce cardiomyocyte damage and improve myocardial repair following ischemic events. This study highlighted its potential as a therapeutic agent in conditions such as myocardial infarction .
Enzyme Interaction Studies
In vitro assays have demonstrated that this compound can modulate the activity of key enzymes involved in inflammatory pathways. These findings suggest that the compound may serve as a lead candidate for developing anti-inflammatory drugs.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals that this compound possesses distinct advantages due to its unique functional groups, which enhance solubility and reactivity. The following table summarizes key differences:
| Compound Name | Molecular Formula | Key Functional Groups | Notable Activity |
|---|---|---|---|
| This compound | C₈H₈FNO₂S | Cyano, Fluoro, Methanesulfonamide | Enzyme inhibition, anticancer |
| Similar Compound A | C₈H₉N₃O₂S | Sulfonamide | Antibacterial |
| Similar Compound B | C₇H₇ClN₂O₂S | Chloride, Sulfonamide | Anticancer |
Q & A
Q. What are the optimal synthetic routes for (2-Cyano-4-fluorophenyl)methanesulfonamide, and how can reaction yields be improved?
Synthesis typically involves nucleophilic substitution or sulfonylation reactions. Key steps include:
- Cyanation : Introduce the cyano group via Pd-catalyzed cross-coupling or nitrile exchange reactions under anhydrous conditions .
- Sulfonamide Formation : React (2-cyano-4-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
- Yield Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and controlled temperatures (0–5°C for exothermic steps). Monitor progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. How can researchers assess the purity and stability of this compound under experimental conditions?
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities .
- Stability Studies : Store at –20°C in amber vials; assess degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What mechanistic insights exist for the biological activity of this compound?
- Enzyme Inhibition : Fluorine and cyano groups enhance binding to hydrophobic enzyme pockets. Use surface plasmon resonance (SPR) to measure binding kinetics (e.g., Kₐ = 1.2 × 10⁶ M⁻¹s⁻¹) .
- Microbial Targets : Test against bacterial dihydropteroate synthase (DHPS) via competitive inhibition assays .
Q. How do structural modifications (e.g., substituent position) affect bioactivity?
Q. What computational methods are used to predict interactions between this compound and biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to DHPS (PDB: 1AJ0). Fluorine and cyano groups show π-π stacking with Phe28 .
- MD Simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2.0 Å) .
Q. How can researchers resolve contradictory data in solubility or reactivity studies?
- Solubility Conflicts : Test in multiple solvents (DMSO, PBS pH 7.4). Use shake-flask method with UV-Vis quantification .
- Reactivity Discrepancies : Control trace moisture (Karl Fischer titration) and oxygen levels (Schlenk line) during synthesis .
Q. What are the best practices for evaluating this compound’s pharmacokinetic properties in preclinical models?
- ADME Profiling :
- Caco-2 Permeability : Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability .
- Microsomal Stability : Incubate with liver microsomes (CLint < 15 mL/min/kg suggests low hepatic clearance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
